(4,5-Difluor-2-methylphenyl)boronsäure

Übersicht

Beschreibung

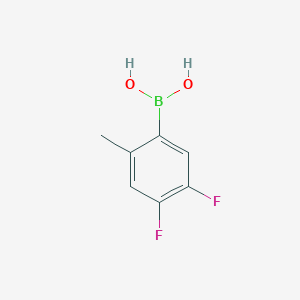

(4,5-Difluoro-2-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BF2O2 and its molecular weight is 171.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4,5-Difluoro-2-methylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,5-Difluoro-2-methylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von (4,5-Difluor-2-methylphenyl)boronsäure, die sich auf verschiedene einzigartige Anwendungen konzentriert:

Suzuki-Miyaura-Kupplung

Diese Verbindung wird als Reaktant in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet, die aufgrund ihrer milden und funktionellen Gruppen toleranten Reaktionsbedingungen in der Carbon-Carbon-Bindungsbildung weit verbreitet sind .

Monoarylierung von Dibrom-Arenen

Sie dient als Reaktant für die Monoarylierung von Dibrom-Arenen, die durch Palladium-Phosphin in Gegenwart von Kaliumcarbonat katalysiert wird .

Herstellung von Diarylquecksilbern

Die Verbindung ist an der Herstellung von homoleptischen Diarylquecksilbern beteiligt, die in verschiedenen chemischen Synthesen von Bedeutung sind .

Sensing von Diolen und Anionen

Boronsäuren, einschließlich this compound, werden beim Nachweis von Diolen und Anionen mithilfe spezifischer Molekülrezeptoren mit neuartigen Sensing-Methoden eingesetzt .

Molekularer Erkennung von Sacchariden

Sie werden auch in der molekularen Erkennung verwendet, um Mono- und Polysaccharide zu erkennen, die aufgrund ihrer Ähnlichkeit in Größe und Struktur schwierig zu unterscheiden sind .

Wirkmechanismus

Target of Action

The primary target of the compound (4,5-Difluoro-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The (4,5-Difluoro-2-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The (4,5-Difluoro-2-methylphenyl)boronic acid affects the SM coupling pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

Boronic acids in general are known for their stability, readiness for preparation, and environmental benignity , which can impact their bioavailability.

Result of Action

The molecular and cellular effects of the action of (4,5-Difluoro-2-methylphenyl)boronic acid are primarily seen in the formation of new carbon–carbon bonds . This is a result of the SM coupling reaction, which is facilitated by the compound .

Action Environment

The action, efficacy, and stability of (4,5-Difluoro-2-methylphenyl)boronic acid can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .

Biochemische Analyse

Biochemical Properties

The exact biochemical properties of (4,5-Difluoro-2-methylphenyl)boronic acid are not well-documented in the literature. Boronic acids are known to interact with various enzymes and proteins, often forming reversible covalent bonds with diols in biological molecules. This allows them to modulate the activity of these biomolecules and influence biochemical reactions .

Cellular Effects

Boronic acids are known to influence cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable compounds and their effects on cellular function can be observed in both in vitro and in vivo studies .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins, potentially influencing their localization or accumulation .

Eigenschaften

IUPAC Name |

(4,5-difluoro-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSKIGNGLQRANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.